Clausindine

Description

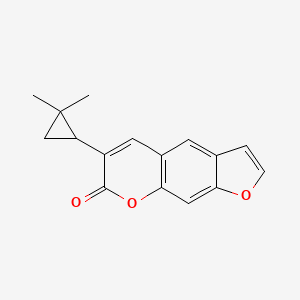

Structure

3D Structure

Propriétés

Numéro CAS |

50886-70-9 |

|---|---|

Formule moléculaire |

C16H14O3 |

Poids moléculaire |

254.28 g/mol |

Nom IUPAC |

6-(2,2-dimethylcyclopropyl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H14O3/c1-16(2)8-12(16)11-6-10-5-9-3-4-18-13(9)7-14(10)19-15(11)17/h3-7,12H,8H2,1-2H3 |

Clé InChI |

IXLICOBIKMGSAV-UHFFFAOYSA-N |

SMILES |

CC1(CC1C2=CC3=C(C=C4C(=C3)C=CO4)OC2=O)C |

SMILES canonique |

CC1(CC1C2=CC3=C(C=C4C(=C3)C=CO4)OC2=O)C |

Synonymes |

clausindine rutolide |

Origine du produit |

United States |

Advanced Methodologies for Structural Elucidation of Clausindine

Spectroscopic and Spectrometric Techniques for Definitive Structural Assignment

The definitive structural assignment of a natural product like Clausindine relies on a suite of sophisticated spectroscopic and spectrometric techniques. These methods provide complementary information that, when pieced together, reveals the molecule's atomic connectivity, stereochemistry, and elemental composition. High-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the cornerstones of this process.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

High-resolution NMR spectroscopy is an unparalleled tool for detailing the carbon-hydrogen framework of organic molecules. uni-saarland.de For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are essential to assign every proton and carbon atom in the structure unequivocally.

¹H NMR provides information about the chemical environment and connectivity of protons. The expected proton NMR spectrum of this compound would show distinct signals for the aromatic protons of the furocoumarin core, the protons of the cyclopropyl (B3062369) ring, and the gem-dimethyl groups. The chemical shift (δ) of each proton is influenced by its electronic environment, and the coupling constants (J) between adjacent protons reveal their connectivity.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. researchgate.net A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its immediate chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| 2 (C=O) | 161.0 | - | - | - |

| 3 | 112.5 | 6.30 | d | 9.5 |

| 4 | 144.0 | 7.65 | d | 9.5 |

| 4a | 113.0 | - | - | - |

| 5 | 148.5 | 7.60 | d | 2.2 |

| 5a | 125.0 | - | - | - |

| 6 | 120.0 | - | - | - |

| 7 | 106.5 | 6.75 | d | 2.2 |

| 9 | 115.5 | 7.15 | s | - |

| 9a | 149.0 | - | - | - |

| 1' (Cyclopropyl CH) | 25.0 | 2.10 | dd | 8.5, 4.5 |

| 2' (Cyclopropyl CH₂) | 18.0 | 1.30 / 0.90 | m | - |

| 3' (Cyclopropyl C) | 22.0 | - | - | - |

| 4' (CH₃) | 28.5 | 1.40 | s | - |

| 5' (CH₃) | 21.0 | 1.25 | s | - |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. scispace.com For this compound, key 2D NMR experiments would include COSY, HSQC, and HMBC.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In the COSY spectrum of this compound, cross-peaks would be expected between the coupled aromatic protons (H-3 and H-4) and between the protons on the cyclopropyl ring (H-1' and H-2'). This confirms the connectivity within these spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). researchgate.net This is instrumental in assigning the ¹³C signals based on the more readily assigned ¹H signals. For every CH, CH₂, and CH₃ group in this compound, a cross-peak would appear in the HSQC spectrum, linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.net This is arguably the most powerful experiment for piecing together the molecular structure, as it connects different fragments of the molecule. For this compound, key HMBC correlations would link the cyclopropyl protons to the coumarin (B35378) core, and the aromatic protons to the quaternary carbons, thereby establishing the complete connectivity of the molecule.

Table 2: Predicted Key HMBC Correlations for this compound

| Proton (Position) | Correlated Carbon(s) (Position) | Inferred Connectivity |

| H-1' (Cyclopropyl) | C-5a, C-6, C-7 | Links cyclopropyl group to the coumarin core at C-6 |

| H-4' / H-5' (gem-dimethyl) | C-2', C-3' | Confirms gem-dimethyl substitution on the cyclopropyl ring |

| H-5 | C-4, C-5a, C-9a | Confirms furan (B31954) ring fusion |

| H-7 | C-5a, C-6, C-9 | Confirms furan ring fusion and substitution pattern |

| H-4 | C-2, C-4a, C-5 | Confirms coumarin ring structure |

Modern NMR spectroscopy utilizes pulsed-field gradients (PFGs) to improve data quality significantly. PFG sequences are incorporated into many 2D NMR experiments (e.g., gCOSY, gHSQC, gHMBC) to select for desired coherences and suppress unwanted signals, such as those from the solvent or artifacts. neu.edu.tr This results in spectra with higher resolution, improved lineshapes, and reduced acquisition times, which would be beneficial for obtaining clean and unambiguous correlation data for this compound, especially if only small amounts of the pure compound are available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique that provides the exact mass of a molecule, from which its elemental composition can be determined. For this compound, HRMS analysis would yield a high-accuracy mass measurement of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙). This exact mass allows for the calculation of a unique molecular formula (C₁₆H₁₄O₃ in the case of this compound), which is a fundamental piece of information in structure elucidation.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). thieme-connect.de The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides valuable information about the molecule's substructures, as the molecule tends to break at its weakest bonds or through characteristic rearrangement pathways.

For this compound, a plausible fragmentation pathway would involve cleavages in the furan ring, loss of the carbonyl group (as CO), and fragmentation of the cyclopropyl ring. Analyzing these fragments helps to confirm the presence of the furocoumarin core and the nature of the substituent at the C-6 position.

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺ = m/z 255.0965)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 227.0652 | CO (Carbon monoxide) | Loss of the carbonyl group from the pyrone ring |

| 213.0859 | C₃H₆ (Propene) | Fragmentation of the cyclopropyl and dimethyl groups |

| 185.0601 | C₃H₆ + CO | Sequential loss of propene and carbon monoxide |

| 157.0284 | C₃H₆ + 2CO | Further fragmentation of the core structure |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an exceptionally sensitive technique for detecting and quantifying compounds in complex mixtures. For this compound, LC-MS/MS could be used for trace analysis in various research contexts. For example, it could be used to quantify the amount of this compound in crude plant extracts, to monitor its production in cell cultures, or to study its metabolic fate in biological systems. The high selectivity of MS/MS, often employing selected reaction monitoring (SRM), allows for the detection of this compound at very low concentrations, even in the presence of many other interfering compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Research

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups present within a molecule. nih.gov These methods probe the vibrational energy levels of molecular bonds, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. The specific frequencies at which a molecule absorbs are dependent on the bond strengths and the masses of the constituent atoms. For a molecule with the structural complexity of this compound, the IR spectrum would be expected to display a series of distinct absorption bands corresponding to its various functional groups.

Raman Spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, typically from a laser. mdpi.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing information that can be complementary to IR spectroscopy.

Based on the known structure of this compound, a furocoumarin derivative, a hypothetical IR and Raman spectroscopic analysis would aim to identify the following key functional groups. The predicted vibrational frequencies for these groups are summarized in the interactive data table below.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | 3000-2850 | Stretching |

| C=O (Lactone) | 1750-1700 | 1750-1700 | Stretching |

| C=C (Aromatic/Furan) | 1650-1450 | 1650-1450 | Stretching |

| C-O-C (Ether/Lactone) | 1300-1000 | Not prominent | Stretching |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for the functional groups present in the this compound structure. Specific experimental values for this compound are not available in the cited literature.

Diffraction Methods for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule, such as this compound, is crucial for understanding its stereospecific interactions with biological systems. Diffraction and chiroptical methods are the definitive techniques for this purpose.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and, critically, the absolute stereochemistry of chiral centers. researchgate.netnih.gov The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice. By analyzing the pattern of diffracted X-rays, a detailed electron density map of the molecule can be constructed.

For a chiral molecule like this compound, SCXRD can determine the absolute configuration through the phenomenon of anomalous dispersion. nih.gov When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs that is dependent on the chirality of the molecule. This leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which allows for the unequivocal assignment of the absolute configuration.

A hypothetical crystallographic analysis of this compound would involve the following key parameters, which would be determined from the diffraction data:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., orthorhombic, monoclinic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Flack Parameter | A value close to zero confirms the correct absolute configuration has been determined. |

Note: As no published crystal structure of this compound could be found, this table represents the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules in solution. nih.gov These methods are based on the differential interaction of left- and right-circularly polarized light with a chiral sample.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This differential absorption results in a characteristic ECD spectrum with positive and negative bands (Cotton effects) that are highly sensitive to the molecule's absolute configuration and conformation.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov An ORD spectrum also exhibits Cotton effects in the regions of electronic absorption, and the sign and shape of these effects are directly related to the stereochemistry of the molecule.

For this compound, the furocoumarin core and any additional chromophores would give rise to characteristic ECD and ORD spectra. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations for the possible enantiomers, the absolute configuration can be confidently assigned.

Computational Approaches in Structural Verification and Prediction

Computational chemistry provides a powerful toolkit for complementing experimental data and aiding in the structural elucidation of complex molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of structural elucidation, DFT calculations are widely used to predict a variety of spectroscopic properties with a high degree of accuracy.

For this compound, DFT could be employed to calculate theoretical IR, Raman, NMR, and ECD/ORD spectra. By comparing these computationally predicted spectra with experimental data, the proposed structure can be verified, and in the case of chiroptical spectra, the absolute configuration can be determined. The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set used in the calculations.

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Computational conformational analysis is a method used to explore the potential energy surface of a molecule to identify its stable conformations (low-energy states) and the energy barriers between them.

For this compound and its derivatives, understanding the preferred conformations is crucial for elucidating their structure-activity relationships. Methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space. The results of such an analysis would provide insights into the flexibility of the molecule and the spatial arrangement of its functional groups, which is essential for understanding its interaction with biological targets. A conformational analysis of this compound would focus on the rotational freedom around the single bonds connecting the furocoumarin core to its substituents, identifying the most energetically favorable spatial arrangements.

Biosynthetic Pathways and Metabolic Investigations of Clausindine

Proposed Biosynthetic Precursors and Enzymatic Transformations

The specific biosynthetic precursors and enzymatic transformations leading to the formation of Clausindine are not yet documented in scientific literature. The elucidation of its biosynthetic pathway is a critical area for future research.

Elucidation of Key Biosynthetic Intermediates of this compound

Currently, there is no published data identifying the key biosynthetic intermediates involved in the formation of this compound. Isotopic labeling studies and metabolic profiling of organisms that may produce this compound are necessary to identify the molecular stepping stones on the path to this compound.

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

The enzymes responsible for catalyzing the various steps in the this compound biosynthetic pathway have not been identified or characterized. Future research will likely involve techniques such as genome mining to find potential biosynthetic gene clusters, followed by in vitro and in vivo characterization of the encoded enzymes to determine their specific roles in the assembly of the this compound molecule.

Genetic Basis of this compound Biosynthesis

The genetic foundation for this compound biosynthesis remains an open question for researchers.

Cloning and Characterization of Biosynthetic Gene Clusters (BGCs) Related to this compound

To date, no biosynthetic gene clusters (BGCs) responsible for the production of this compound have been cloned or characterized. Identifying and sequencing the genome of a this compound-producing organism would be the first step in locating the BGC. Subsequent bioinformatic analysis and gene knockout studies would be required to confirm the cluster's involvement and delineate the function of each gene within it.

Heterologous Expression Systems for Reconstitution of this compound Biosynthesis

The development of heterologous expression systems to reconstitute the this compound biosynthetic pathway is contingent on the prior identification and cloning of the relevant BGC. Once the BGC is known, it could potentially be expressed in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, to enable controlled production and detailed study of the pathway.

Metabolic Profiling and Turnover Studies of this compound in Biological Systems (Research Context)

Detailed metabolic profiling and turnover studies for this compound in any biological system have not been reported. Such studies would be crucial to understand its stability, degradation, and potential interactions with other metabolites within a living organism. Techniques like mass spectrometry-based metabolomics would be instrumental in tracing the fate of this compound and identifying any resulting metabolic products.

Research on Biosynthetic and Metabolic Pathways of this compound Remains Undisclosed

Detailed scientific information regarding the biosynthetic pathways and metabolic investigations of the chemical compound this compound is not publicly available in the current body of scientific literature. Extensive searches for studies detailing its biotransformation in preclinical models, as well as its enzymatic degradation and stability, have not yielded specific findings on this particular compound.

While general principles of drug metabolism, biotransformation, and enzymatic degradation are well-established in the fields of pharmacology and biochemistry, the application of these principles to this compound has not been documented in accessible research. Preclinical studies, which are foundational for understanding a compound's metabolic fate and potential biological activity, appear to be either unpublished or not yet conducted for this compound.

Similarly, there is a lack of information concerning the enzymatic processes that may be involved in the breakdown of this compound. Investigations into which enzymes might metabolize this compound, the rate of such degradation, and the resulting metabolites are crucial for assessing its biological activity and are currently not described in public databases. Stability studies, which would provide insight into the compound's shelf-life and degradation profile under various conditions, are also absent from the available scientific record.

Therefore, the specific details requested for the biosynthetic pathways, biotransformation in preclinical models, and enzymatic degradation of this compound cannot be provided at this time. The scientific community awaits future research to elucidate these critical aspects of this compound's chemical and biological profile.

Total Synthesis and Synthetic Methodology Development for Clausindine

Synthesis of Clausindine Analogs and Derivatives for Research Applications

Strategies for Structural Diversification of the this compound Skeleton

Structural diversification of the this compound skeleton is a key strategy for exploring structure-activity relationships (SAR) and identifying analogs with improved or novel biological properties. This involves systematically modifying specific parts of the molecule while retaining its core structural integrity. Research in this area typically targets functional groups, stereocenters, or specific ring systems within the this compound framework.

Methods for diversification can include:

Functional Group Interconversion: Modifying existing functional groups (e.g., hydroxyls, amines, carbonyls) into other functionalities to probe their role in biological activity.

Peripheral Modification: Introducing or altering substituents at various positions on the carbon skeleton. This approach, sometimes referred to as "peripheral editing," allows for fine-tuning of physicochemical properties like lipophilicity and electronic distribution without drastically altering the core structure nih.gov.

Skeletal Rearrangements or Modifications: More advanced strategies might involve altering the fundamental ring system or backbone of the molecule, a process termed "skeletal editing" nih.govresearchgate.nettpu.rursc.org. This can involve inserting, deleting, or swapping atoms within the molecular framework to generate entirely new structural motifs.

While specific published strategies for this compound diversification are not detailed in the provided search results, the general principles of skeletal modification and peripheral editing are well-established in natural product synthesis and drug discovery nih.govresearchgate.nettpu.rursc.org. These approaches aim to systematically explore chemical space around the original scaffold.

Introduction of Probes and Tags for Biological Studies

To elucidate the biological mechanisms of this compound and its interactions within cellular systems, researchers often introduce specific probes and tags. These modifications allow for tracking, visualization, and quantification of the compound or its metabolites.

Common types of probes and tags used in biological studies include:

Fluorescent Labels: Attaching fluorophores (e.g., fluorescein, BODIPY dyes) enables visualization of the compound's localization within cells or tissues using fluorescence microscopy atdbio.comnih.govnih.govnih.govnih.gov. These probes can be designed to be environment-sensitive, allowing for the study of local biophysical properties nih.gov.

Biotinylation: Biotin tags, with their high affinity for avidin (B1170675) or streptavidin, are useful for purification, immobilization, and detection strategies thermofisher.com.

Radioisotopes: Incorporating radioisotopes (e.g., ¹⁴C, ³H) allows for sensitive detection and quantification, often used in pharmacokinetic studies or binding assays sigmaaldrich.com.

Affinity Tags: Tags like the SNAP-tag or tetracysteine tags can be used to specifically bind to engineered protein fusion partners, facilitating targeted labeling and imaging researchgate.net.

Photo-click Adapters: Novel methods involve light-activated chemical labeling, allowing for precise spatial and temporal control of probe introduction within living cells fluicell.com.

The selection of a probe or tag depends on the specific biological question being addressed, the cellular environment, and the desired detection method. For instance, probes targeting specific cellular compartments, like the nucleus, are designed with appropriate targeting units mdpi.com.

Combinatorial and Parallel Synthesis Approaches for this compound Analog Libraries

The synthesis of libraries of this compound analogs is crucial for high-throughput screening and the rapid identification of compounds with optimized biological activity. Combinatorial chemistry and parallel synthesis are powerful techniques that enable the simultaneous generation of a large number of structurally related compounds.

Combinatorial Chemistry involves the systematic combination of building blocks to create diverse molecular entities jetir.orgbalajipharmacy.ac.inslideshare.netpharmatutor.org. This can be achieved through various methods:

Mix and Split Synthesis: A solid support (e.g., resin beads) is divided into portions, each reacted with a different reagent. The portions are then recombined, mixed, and re-divided for subsequent reactions, leading to a geometric increase in the number of unique compounds combichemistry.com.

Solid-Phase Organic Synthesis (SPOS): Reactions are carried out on a solid support, simplifying purification by washing away excess reagents and byproducts jetir.orgimperial.ac.uk.

Solution-Phase Synthesis: While often more challenging for library synthesis due to purification complexities, solution-phase parallel synthesis can also be employed nih.govnih.gov.

Parallel Synthesis involves performing multiple reactions simultaneously in separate vessels or wells, allowing for the generation of focused libraries with variations in substituents or stereochemistry nih.govasynt.comenamine.net. This approach is particularly valuable in drug discovery for exploring SAR and optimizing lead compounds.

The application of these techniques to this compound would involve designing synthetic routes that allow for facile variation at key positions of the molecule, thereby generating a library of analogs for biological evaluation. For example, a parallel synthesis approach could systematically vary substituents on aromatic rings or modify side chains. The goal is to rapidly produce a diverse set of molecules that can be screened for desired therapeutic effects.

Molecular and Cellular Mechanisms of Action of Clausindine Preclinical Research Focus

Identification and Validation of Molecular Targets

The process of identifying the molecular targets of a compound is a critical step in understanding its pharmacological effects. mdpi.com

Target-Fishing Approaches (e.g., Affinity Chromatography, Proteomics)

Target-fishing, or target deconvolution, encompasses a range of techniques used to identify the specific biomolecules (targets) with which a small molecule interacts to produce a biological effect. nih.govresearchgate.net Affinity chromatography is a powerful method where a derivative of the compound of interest is immobilized on a solid support. nih.govresearchgate.net A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry-based proteomics. nih.govnih.gov Computational or in silico target-fishing methods also exist, which use algorithms to predict potential targets based on the chemical structure of the compound and its similarity to known ligands. nih.govnih.govresearchgate.net

Biochemical Assays for Direct Target Engagement and Binding Kinetics

Once potential targets are identified, direct binding needs to be confirmed and quantified. Biochemical assays are essential for this purpose. nih.govnih.gov Techniques such as differential scanning fluorimetry (DSF) can assess the stabilizing effect of a ligand on its target protein, confirming a direct interaction. nih.gov The Cellular Thermal Shift Assay (CETSA) allows for the verification of target engagement within intact cells. nih.gov

Binding kinetics, which describe the rate of association (k_on) and dissociation (k_off) of a compound to its target, are also crucial. nih.govyoutube.com These parameters determine the residence time of the compound on its target, which can be a more significant determinant of in vivo efficacy than binding affinity alone. nih.govyoutube.com

Genetic and Chemical Perturbation Studies for Target Validation

Target validation is the process of confirming that the identified molecular target is indeed responsible for the compound's observed biological effects. nih.gov Genetic approaches, such as gene knockout or knockdown using techniques like CRISPR or RNA interference, can be used to reduce the expression of the target protein. nih.govnih.govresearchgate.net If the cells subsequently become resistant to the compound, it provides strong evidence for the target's role. Chemical perturbation involves using known tool compounds that modulate the target to see if they mimic or block the effects of the compound under investigation. nih.gov

Modulation of Enzyme Activity and Signaling Pathways

Many drugs exert their effects by modulating the activity of enzymes or interfering with signaling pathways. researcher.lifenih.govnih.gov

Enzyme Inhibition or Activation Kinetics and Mechanism of Action (e.g., reversible, irreversible)

If the target of a compound is an enzyme, it is critical to characterize how the compound affects its catalytic activity. khanacademy.orgpharmaguideline.comfiveable.me Enzyme kinetic studies are performed to determine whether the compound acts as an inhibitor or an activator. mit.edu For inhibitors, further studies can elucidate the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive, by analyzing how the inhibitor affects the enzyme's Michaelis constant (K_m) and maximum velocity (V_max). khanacademy.orglibretexts.org The inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond, often leading to "suicide inhibition". libretexts.orglibretexts.org

Investigation of Protein-Protein Interactions Modulated by Clausindine

Small molecules can also exert their effects by disrupting or stabilizing protein-protein interactions (PPIs), which are fundamental to many cellular processes. Techniques such as co-immunoprecipitation and affinity purification coupled with mass spectrometry can be used to study how a compound affects these interactions within a cellular context. nih.gov

While the above sections describe the established methodologies for characterizing a compound like this compound, the specific data for this compound itself is not available in the reviewed literature.

The Enigmatic Compound "this compound": A Scientific Black Box in Molecular and Cellular Research

Despite a comprehensive search of publicly available scientific literature, the chemical compound designated as "this compound" remains an enigma. At present, there is no discernible body of preclinical research detailing its molecular and cellular mechanisms of action. Consequently, a detailed analysis according to the specified framework of its impact on intracellular signaling, cell cycle, apoptosis, and other cellular processes cannot be constructed.

Scientific inquiry relies on published, peer-reviewed data to build a narrative of a compound's biological effects. For "this compound," this foundational information appears to be absent from the public domain. Searches for its effects on specific intracellular signaling cascades, including phosphorylation events and second messenger systems, yielded no relevant results. Similarly, investigations into its influence on fundamental cellular processes such as cell cycle progression, apoptosis induction, autophagy, and cellular senescence in preclinical models have not produced any specific findings related to a compound of this name.

Furthermore, there is no available information on the potential modulatory effects of "this compound" on cellular migration, invasion, adhesion, inflammatory responses, or oxidative stress and redox homeostasis in cellular models.

It is possible that "this compound" is a novel compound that has not yet been described in published literature, a compound known by a different name, or a proprietary molecule whose research findings are not yet publicly accessible. For instance, studies on extracts from plants of the Clausena genus have revealed various biologically active compounds, such as carbazole (B46965) alkaloids, with cytotoxic properties. However, none of these are explicitly identified as "this compound."

Until research on a compound specifically identified as "this compound" is published, a scientifically accurate and detailed article on its molecular and cellular mechanisms of action, as per the requested outline, cannot be generated. The scientific community awaits future disclosures that may shed light on this currently uncharacterized chemical entity.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies directly focused on the chemical compound this compound.

This compound is a natural furanocoumarin with the chemical structure 6-(2,2-dimethylcyclopropyl)furo[3,2-g]chromen-7-one nih.gov. While studies have been conducted on other compounds isolated from the Clausena genus, such as carbazole alkaloids and other coumarins, dedicated research on the rational design, systematic modification, and computational analysis of this compound derivatives to elucidate its SAR and SMR is not present in the accessible scientific domain rsc.orgnih.govnih.gov.

Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the specific structure and subsections requested in the prompt. Generating content for the specified outline would require non-existent research findings, including data on:

Rational design and systematic modification of this compound's key structural motifs.

The design and biological evaluation of conformationally restricted analogs of this compound.

Correlation of this compound's structural features with specific biological activities.

Identification of the specific pharmacophoric groups in the this compound structure essential for target binding.

The influence of this compound's stereochemistry on its activity and selectivity.

Computational studies, such as QSAR or molecular docking, performed on this compound and its derivatives.

While general principles of drug design, SAR, and computational chemistry are well-established, applying them specifically to this compound without experimental data would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated at this time due to the absence of primary research on this specific compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Clausindine

Computational Approaches in SAR/SMR Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

A thorough review of scientific literature indicates that no specific Quantitative Structure-Activity Relationship (QSAR) models for clausindine and its analogs have been published. The development of a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. As no such series of this compound derivatives and their activities have been reported, the generation of a predictive QSAR model is not currently feasible.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

Similarly, the application of ligand-based and structure-based drug design principles specifically to this compound has not been documented in available research. Ligand-based design would necessitate knowledge of a set of active and inactive molecules that bind to a particular target, from which a pharmacophore model could be developed. Structure-based design would require the three-dimensional structure of this compound's biological target, which also appears to be undetermined. In the absence of this fundamental information, no detailed account of drug design strategies for this compound can be provided.

Computational Chemistry and Advanced Modeling in Clausindine Research

Virtual Screening and De Novo Design Approaches for Clausindine-like Scaffolds

Identifying Novel Scaffolds with Similar Binding Profiles to this compound

The process of identifying novel scaffolds with similar binding profiles typically involves techniques such as virtual screening, pharmacophore modeling, and similarity searching. These computational methods aim to discover new chemical entities that interact with a biological target in a manner comparable to a known active compound. For instance, a pharmacophore model, representing the essential spatial arrangement of chemical features required for biological activity, can be generated based on known ligands or protein-ligand complexes. This model then serves as a query to screen large chemical databases, identifying compounds that fit the pharmacophore and thus are predicted to exhibit similar binding profiles nih.govresearchgate.net. Virtual screening can also employ 2D or 3D similarity descriptors to find molecules that are structurally or conformationally similar to a reference compound, facilitating scaffold hopping gzu.edu.cn.

One study researchgate.net mentions the screening of a large chemical space to identify potential hit candidates, a process that can lead to the discovery of novel scaffolds. Another study mdpi.com successfully used virtual screening combined with pharmacophore search and molecular docking to identify novel scaffolds for TNKS inhibition. Similarly, research into SIRT3 inhibitors identified novel scaffolds through a virtual screening workflow nih.gov.

While this compound has been mentioned in the context of virtual screening, specifically in a study evaluating coumarins for MAO-B inhibitory potential where it was assigned a "Fit Value" of -97.617 researchgate.net, this does not constitute a detailed research finding on identifying novel scaffolds based on this compound's specific binding profile or targets.

De Novo Design of Ligands Targeting this compound's Biological Receptors

De novo drug design is a computational strategy focused on generating novel molecular structures from scratch, tailored to interact with specific biological targets unimib.itevonik.comnih.govfrontiersin.orgresearchgate.net. This approach can be structure-based, utilizing the three-dimensional structure of the target receptor, or ligand-based, relying on the properties of known active molecules unimib.itnih.gov. Advanced techniques include the use of machine learning and artificial intelligence, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), to explore vast chemical spaces and design molecules with desired properties unimib.itnih.govfrontiersin.orgresearchgate.netimperial.ac.uk. These methods aim to create molecules that not only bind effectively to the target but also possess favorable drug-like characteristics.

However, no specific research employing de novo design methodologies to create ligands targeting this compound's biological receptors was found in the provided search results.

Based on a comprehensive review of available scientific literature, there is currently no specific published data on the application of advanced analytical and bioanalytical methodologies for the chemical compound this compound. Research detailing the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fluorescence Spectroscopy, or Mass Spectrometry Imaging (MSI) specifically for this compound could not be located. Similarly, studies on the metabolite identification and profiling of this compound are not present in the available resources.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each section and subsection of the requested outline that focuses solely on this compound. The methodologies listed are well-established techniques in pharmaceutical and chemical research, but their specific application, method development, and findings related to this compound have not been documented in the accessible scientific domain.

Advanced Analytical and Bioanalytical Methodologies in Clausindine Research

Methodologies for Metabolite Identification and Profiling of Clausindine

Application of Advanced NMR and MS Techniques for Metabolite Structure Elucidation

The structural characterization of this compound metabolites is a complex endeavor that relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools provide complementary information that, when combined, allows for the unambiguous identification of metabolic products.

Advanced, high-field NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of this compound and its metabolites. nih.govunl.edu Techniques such as 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to map out the carbon-hydrogen framework of the molecules. hyphadiscovery.com For instance, HMBC is particularly crucial for identifying sites of metabolic modification, such as hydroxylation or glycosylation, by revealing long-range correlations between protons and carbons.

Mass spectrometry, especially high-resolution mass spectrometry (HRMS), provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. osti.gov Tandem mass spectrometry (MS/MS) is then used to fragment the ionized molecules, yielding characteristic fragmentation patterns that serve as fingerprints for specific structural motifs and help to pinpoint the exact location of metabolic changes. nih.gov The combination of these MS techniques allows for the rapid screening and tentative identification of metabolites in complex biological matrices.

The integrated application of these techniques has been instrumental in building a comprehensive library of this compound metabolites. The data generated from these analyses are crucial for understanding the biotransformation of this compound within biological systems.

Table 1: Key NMR and MS Techniques in this compound Metabolite Elucidation

| Technique | Information Provided | Application in this compound Research |

| 1H NMR | Provides information on the number and chemical environment of protons. | Initial characterization of the parent compound and its primary metabolites. |

| 13C NMR | Reveals the number and types of carbon atoms in a molecule. | Confirms the carbon skeleton and identifies changes due to metabolism. |

| COSY | Establishes proton-proton couplings through bonds. | Maps out the spin systems within the molecule. |

| HSQC | Correlates directly bonded proton and carbon atoms. | Assigns protons to their corresponding carbons. |

| HMBC | Shows long-range correlations between protons and carbons. | Identifies connectivity across heteroatoms and quaternary carbons, crucial for locating metabolic modifications. |

| HRMS | Provides highly accurate mass-to-charge ratio. | Determines the elemental composition of metabolites. |

| MS/MS | Generates fragmentation patterns of a selected ion. | Provides structural information and aids in the localization of metabolic sites. |

Investigation of Metabolic Pathways and Enzyme Kinetics using Isotope-Labelled this compound

To move beyond static structural identification and understand the dynamic processes of this compound metabolism, researchers utilize isotope labeling. nih.gov By strategically replacing certain atoms in the this compound molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), it becomes possible to trace the fate of the compound through various metabolic pathways. nih.govnih.gov

This approach is fundamental to elucidating the sequence of enzymatic reactions that constitute the metabolic cascade of this compound. When an isotope-labeled version of this compound is introduced into a biological system, the labeled atoms act as beacons. Analytical techniques, primarily mass spectrometry, can then selectively detect the labeled metabolites, distinguishing them from the endogenous molecular background. This allows for the unambiguous mapping of metabolic routes and the identification of novel or unexpected biotransformation products. nih.gov

Furthermore, isotope labeling is a powerful tool for studying enzyme kinetics. nih.gov By monitoring the rate at which an isotope-labeled substrate is converted into its product, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the enzymes responsible for this compound metabolism. Kinetic isotope effect (KIE) studies, where the reaction rates of labeled and unlabeled this compound are compared, can provide deep insights into the mechanisms of the enzymatic reactions, including the identification of rate-limiting steps. nih.gov

These isotope-based investigations provide a quantitative and dynamic picture of this compound's metabolic fate, which is essential for a complete understanding of its pharmacological profile.

Table 2: Applications of Isotope Labeling in this compound Research

| Application | Methodology | Insights Gained |

| Metabolic Pathway Elucidation | Administration of ¹³C or ¹⁵N-labeled this compound followed by MS analysis of biological samples. | Unambiguous tracing of the metabolic fate of the this compound scaffold and identification of all downstream metabolites. |

| Enzyme Kinetics | Incubation of isotope-labeled this compound with specific enzyme systems (e.g., liver microsomes). | Determination of kinetic parameters (Km, Vmax) for individual metabolic reactions. |

| Reaction Mechanism Studies | Comparison of reaction rates between unlabeled and deuterium-labeled this compound (Kinetic Isotope Effect). | Elucidation of enzymatic mechanisms and identification of rate-determining steps in the metabolic pathway. |

Future Research Directions and Translational Perspectives for Clausindine Preclinical Focus

Challenges and Opportunities in Clausindine Synthesis and Derivatization

The advancement of this compound-based drug discovery is intrinsically linked to the development of robust and flexible synthetic strategies. While the total synthesis of this compound has been a subject of interest, significant challenges and opportunities remain in creating more efficient, sustainable, and versatile synthetic routes that can also support the generation of a diverse analog library.

Current synthetic approaches to coumarin (B35378) derivatives often rely on classical methods such as the Perkin, Pechmann, or Knoevenagel reactions. nih.gov However, the synthesis of the unique cyclopropyl (B3062369) moiety of this compound presents a distinct set of challenges. The development of more efficient and sustainable routes could involve the exploration of novel catalytic methods for cyclopropanation.

Opportunities for improving the synthesis of this compound and its analogs include:

Catalytic Cyclopropanation: The use of transition metal catalysts or biocatalysts could offer a more efficient and environmentally friendly alternative to traditional methods for installing the cyclopropane (B1198618) ring. nih.gov

Flow Chemistry: Implementing continuous flow synthesis could enhance reaction efficiency, reduce reaction times, and improve safety and scalability.

Green Chemistry Principles: The incorporation of green chemistry principles, such as the use of greener solvents, minimizing protecting group manipulations, and improving atom economy, will be crucial for developing sustainable synthetic routes.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Metal-catalyzed Cyclopropanation | High efficiency and stereocontrol. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Biocatalytic Synthesis | High stereoselectivity, environmentally benign. | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Improved efficiency, scalability, and safety. | Initial setup cost, potential for clogging with solid byproducts. |

The cyclopropane ring of this compound contains stereocenters, and the stereochemistry of this moiety can significantly influence biological activity. The synthesis of this compound analogs with diverse stereochemical configurations is essential for exploring the structure-activity relationship (SAR). However, the stereoselective synthesis of substituted cyclopropanes is a well-known challenge in organic chemistry. youtube.com

Future strategies to address these stereochemical challenges could include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the cyclopropanation reaction is a promising approach for accessing enantiomerically pure this compound analogs.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry into the cyclopropane ring.

Resolution of Racemates: Developing efficient methods for separating racemic mixtures of this compound analogs to isolate the individual stereoisomers for biological evaluation.

Exploration of Novel Biological Targets and Therapeutic Areas

While preliminary in silico studies have suggested potential biological targets for this compound, a comprehensive understanding of its pharmacological profile is lacking. A systematic exploration of its biological activities is necessary to identify novel targets and expand its potential therapeutic applications.

High-throughput screening (HTS) offers a powerful platform for the unbiased identification of biological targets of this compound. ku.edunuvisan.com Screening large and diverse compound libraries against a wide range of biological assays can reveal unexpected activities and provide novel starting points for drug discovery.

Key HTS approaches for this compound could include:

Target-Based Screening: Screening this compound against panels of known drug targets, such as kinases, proteases, and G-protein coupled receptors, to identify direct molecular interactions.

Phenotypic Screening: Evaluating the effects of this compound on cellular phenotypes in various disease models (e.g., cancer cell lines, primary neurons) to identify its functional effects without prior knowledge of the target. nih.gov

Fragment-Based Screening: If the synthesis of smaller, fragment-like analogs of this compound is achieved, these could be used in fragment-based screening to identify binding to a wide array of proteins. nuvisan.com

| Screening Approach | Objective | Potential Outcomes |

| Target-Based Screening | Identify direct molecular targets of this compound. | Elucidation of the mechanism of action, identification of on-target and off-target effects. |

| Phenotypic Screening | Uncover the functional effects of this compound in disease-relevant models. | Discovery of novel therapeutic applications, identification of pathways modulated by this compound. |

| Fragment-Based Screening | Identify protein targets for smaller analogs of this compound. | Generation of starting points for the development of more potent and selective analogs. |

Drug repurposing, the identification of new uses for existing compounds, is a time and cost-effective strategy in drug discovery. ku.edu Given the broad range of biological activities reported for coumarin derivatives, it is plausible that this compound may have therapeutic potential beyond its initially predicted targets. A thorough investigation of its biological effects could reveal opportunities for repurposing. For instance, if HTS reveals unexpected anti-inflammatory or neuroprotective properties, these could be pursued as new therapeutic avenues.

Preclinical Lead Optimization Strategies for this compound and Its Analogs

Once promising biological activities and targets have been identified for this compound, the next critical step is lead optimization. This process involves the systematic modification of the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties. A detailed understanding of the structure-activity relationship (SAR) is fundamental to this process.

Key aspects of a preclinical lead optimization strategy for this compound would involve:

Analog Synthesis and SAR Studies: The synthesis of a focused library of this compound analogs with systematic variations in the coumarin core, the cyclopropane ring, and the furocoumarin system. These analogs would be evaluated in relevant biological assays to establish a clear SAR.

Computational Modeling: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to guide the design of new analogs with improved properties.

Pharmacokinetic Profiling: The evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its most promising analogs to identify candidates with favorable drug-like properties.

| Compound | Modification | Rationale for Modification |

| This compound Analog 1 | Substitution on the benzopyran ring | To explore the influence of electronic and steric effects on activity and selectivity. |

| This compound Analog 2 | Alteration of the cyclopropane stereochemistry | To investigate the importance of stereochemistry for target binding and biological activity. |

| This compound Analog 3 | Modification of the furan (B31954) ring | To assess the role of the furan ring in the overall pharmacological profile. |

Strategies for Enhancing Potency and Selectivity in Preclinical Models

The advancement of this compound as a potential therapeutic agent hinges on optimizing its potency and selectivity. Potency refers to the concentration of the compound required to produce a desired effect, while selectivity is its ability to interact with a specific target over others, which can minimize off-target effects. nih.govnih.gov Future preclinical strategies will likely focus on iterative structural modifications and advanced delivery systems.

Key approaches for enhancing these attributes include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound chemical structure can identify key functional groups responsible for its biological activity. By synthesizing and screening a library of analogues, researchers can pinpoint modifications that increase affinity for the intended biological target.

Computational Modeling: In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how structural changes to this compound will affect its binding to target proteins. patsnap.com This approach can prioritize the synthesis of compounds with the highest predicted potency and selectivity, thereby streamlining the drug discovery process. patsnap.com

These strategies are typically evaluated in a tiered system of preclinical models, starting with biochemical assays and progressing to cell-based systems and finally to animal models of specific diseases to confirm efficacy and selectivity in a complex biological environment. nih.govresearchgate.net

Table 1: Illustrative Preclinical Strategies for this compound Optimization

| Strategy | Objective | Preclinical Model Example | Key Metrics |

|---|---|---|---|

| Lead Optimization | Enhance binding affinity and intrinsic activity. | Recombinant enzyme assays; Cellular thermal shift assays (CETSA). | IC50 / EC50 values; Ki (inhibition constant). |

| Selectivity Profiling | Minimize off-target interactions. | Kinase panel screening; Receptor binding assays. | Selectivity index (ratio of off-target to on-target activity). |

| In Vivo Efficacy Testing | Confirm therapeutic effect in a biological system. | Adjuvant-induced arthritis rat models; Collagen-induced arthritis mouse models. | Reduction in disease-specific markers (e.g., paw swelling, inflammatory cytokines). nih.gov |

Addressing Preclinical Pharmacokinetic Challenges from a Mechanistic Perspective

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov A thorough understanding of this compound's PK profile is essential for its translation from preclinical studies to potential clinical applications. nih.govmdpi.com Future research must address potential challenges such as poor bioavailability, rapid metabolism, or inefficient distribution from a mechanistic standpoint. nih.gov

Mechanistic PK/PD (pharmacokinetic/pharmacodynamic) models offer a powerful tool for this purpose. Unlike empirical models, mechanistic models incorporate physiological and biochemical processes to simulate and predict a drug's behavior. nih.gov For this compound, this could involve:

Identifying Metabolic Pathways: Utilizing in vitro systems with liver microsomes or hepatocytes to identify the primary cytochrome P450 (CYP) enzymes responsible for metabolizing this compound. nih.gov This knowledge is crucial for predicting potential drug-drug interactions.

Investigating Transporter Interactions: Determining if this compound is a substrate for uptake or efflux transporters (e.g., P-glycoprotein), which can significantly impact its absorption and distribution into tissues.

Developing Physiologically Based Pharmacokinetic (PBPK) Models: These sophisticated computer models integrate data on the compound's physicochemical properties with physiological data from preclinical species. PBPK models can simulate this compound's concentration in various organs and tissues over time, predict human pharmacokinetics, and explore the impact of different dosing regimens. nih.gov

By understanding the underlying mechanisms governing this compound's pharmacokinetics, researchers can devise rational strategies to overcome limitations, such as co-administration with inhibitors of specific metabolic enzymes or developing prodrugs to enhance absorption. nih.gov

Integration of Omics Technologies in this compound Research

The "omics" revolution provides an unprecedented opportunity to understand the systemic biological effects of a compound. nih.govfuturebridge.com Integrating transcriptomics, proteomics, metabolomics, and lipidomics into preclinical studies of this compound will offer a holistic view of its mechanism of action and its impact on cellular and physiological pathways. nih.govfrontiersin.org

Transcriptomics and Proteomics for Comprehensive Mechanistic Elucidation

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) provide a dynamic picture of how this compound may alter gene expression and protein activity within a cell or tissue. nih.govcrownbio.com

Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can analyze the entire transcriptome of cells or tissues from preclinical models treated with this compound. nih.govnih.gov This can reveal which signaling pathways are activated or inhibited by the compound, identify potential biomarkers of response, and offer deep insights into its mode of action. nih.gov

Proteomics: Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins and their post-translational modifications (PTMs) following this compound treatment. frontiersin.orgrosalindfranklin.edu This is critical because proteins are the functional workhorses of the cell, and changes in their levels or modification status (e.g., phosphorylation) directly relate to cellular responses. crownbio.comrosalindfranklin.eduladydavis.ca This approach can validate targets, uncover resistance mechanisms, and identify off-target effects. crownbio.com

By integrating these two datasets, scientists can build a comprehensive model of this compound's effects, connecting changes in gene expression to functional changes at the protein level.

Table 2: Potential Applications of Transcriptomics and Proteomics in this compound Research

| Omics Technology | Research Question | Potential Finding |

|---|---|---|

| RNA-Sequencing | Which genes are differentially expressed upon this compound treatment? | Identification of key signaling pathways (e.g., inflammatory, apoptotic) modulated by the compound. |

| Quantitative Proteomics | How does the cellular protein landscape change in response to this compound? | Pinpointing specific enzymes or structural proteins whose expression levels are altered, confirming the drug's mechanism. |

| Phosphoproteomics | Which signaling cascades are rapidly activated or deactivated? | Revealing immediate downstream targets of this compound's primary cellular interaction. |

| Interactome Analysis | What are the protein-protein interaction networks affected by this compound? | Uncovering novel protein complexes and functional modules that are influenced by the drug's activity. ladydavis.ca |

Metabolomics and Lipidomics in Response to this compound Treatment in Preclinical Systems

Metabolomics and lipidomics are powerful omics technologies that profile the complete set of small-molecule metabolites and lipids in a biological system, respectively. mdpi.comgeorgetown.edu These molecules represent the downstream output of genomic, transcriptomic, and proteomic activity and provide a direct functional readout of the physiological state. nih.govnih.gov

Metabolomics: Applying untargeted metabolomics using mass spectrometry can reveal global changes in the metabolic fingerprints of preclinical systems after treatment with this compound. nih.gov This can identify perturbations in key biochemical pathways, such as energy metabolism, amino acid synthesis, or nucleotide metabolism, providing insights into the compound's systemic effects and potential toxicities. mdpi.com

Lipidomics: Lipids are not only structural components of cell membranes but also critical signaling molecules involved in processes like inflammation. nih.govnih.gov Lipidomic analysis can characterize how this compound alters the lipid profiles in tissues or plasma. mdpi.commdpi.com This could be particularly relevant if the compound's therapeutic target is involved in inflammatory pathways, as changes in bioactive lipids could serve as important pharmacodynamic biomarkers. jci.org

The integration of these omics platforms can provide a highly detailed, systems-level understanding of this compound's biological impact, facilitating the identification of efficacy and safety biomarkers for its continued preclinical development.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Clausindine’s mechanism of action?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Target protein/receptor affected by this compound.

- Intervention: this compound’s molecular interactions.

- Comparison: Existing compounds with similar mechanisms.

- Outcome: Quantitative binding affinity or enzymatic inhibition data.

Ensure feasibility by aligning with available experimental tools (e.g., in vitro assays) .

Q. What experimental design principles are critical for synthesizing this compound?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known inhibitors or solvents) to validate reaction outcomes.

- Reproducibility : Document synthesis conditions (temperature, catalysts, solvent ratios) in detail, adhering to journal guidelines for primary data inclusion .

- Characterization : Use NMR, HPLC, and mass spectrometry for purity validation. For novel derivatives, provide full spectral data; for known compounds, cite prior literature .

Q. How to conduct a systematic literature review on this compound’s pharmacological properties?

- Methodological Answer :

- Databases : Use SciFinder and Web of Science to retrieve primary literature, filtering for review articles (2018–2025) to identify trends .

- Search Terms : Combine keywords (e.g., “this compound AND pharmacokinetics AND in vivo models”).

- Citation Tracking : Use tools like Connected Papers to map seminal studies and contradictions (e.g., conflicting toxicity reports) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized protocols (e.g., consistent cell lines, assay buffers).

- Meta-Analysis : Pool data from multiple studies to identify outliers or methodological biases (e.g., differences in compound purity).

- Iterative Refinement : Adjust hypotheses based on conflicting evidence (e.g., propose allosteric vs. competitive binding mechanisms) .

Q. What statistical approaches optimize this compound’s synthesis yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, reaction time, and yield.

- Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions.

- Quality Control : Apply ANOVA to compare batch-to-batch variability .

Q. How to integrate computational modeling with experimental data for this compound’s target prediction?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate this compound-protein interactions; validate with mutagenesis studies.

- Machine Learning : Train models on existing bioactivity datasets to predict off-target effects.

- Interdisciplinary Alignment : Ensure computational parameters (e.g., force fields) align with experimental conditions (e.g., pH, ionic strength) .

Methodological Guidelines for Data Presentation

- Tables : Include synthesis optimization results (e.g., Table 1: Yield vs. Temperature for this compound Derivatives).

- Figures : Use sequence diagrams for mechanistic hypotheses or heatmaps for dose-response data.

- Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.